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molecular formula C9H11NO2 B8595446 2-(2-hydroxyphenyl)-N-methylacetamide

2-(2-hydroxyphenyl)-N-methylacetamide

Cat. No. B8595446
M. Wt: 165.19 g/mol
InChI Key: FSNCWQAANDOQAW-UHFFFAOYSA-N
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Patent
US06274584B1

Procedure details

(2-Hydroxyphenyl)acetic acid (9.89 g, 63.7 mmol) and 1hydroxybenzotriazole hydrate (8.61 g, 63.7 mmol) were dissolved in N,N-dimethylformamide (50 ml) and dichloromethane (200 ml). The solution was cooled to 0° C. N-(3-Dimethylaminopropyl)-N -ethylcarbodiimide hydrochloride (8.67 g, 63.7 mmol) was added. The reaction mixture was stirred for 30 min at 0° C. A 8.0 M solution of methyl amine (39 ml, 318 mmol) was added. The reaction mixture was stirred for 16 h, while it was slowly warming up to room temperature. It was diluted with ethyl acetate (600 ml) and washed with a 10% aqueous solution of sodium hydrogen sulfate (2×300 ml). The combined aqueous phases were extracted with ethyl acetate. The combined organic layers were washed with saturated sodium hydrogen carbonate solution (300 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (180 g), using ethyl acetate/heptane(1:1) as eluent to give 4.90 g of 2-(2-hydroxyphenyl)-N-methylacetamide.
Quantity
9.89 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.O.O[N:14]1[C:18]2C=CC=CC=2N=N1.CCN=C=NCCCN(C)C.Cl.CN>CN(C)C=O.ClCCl.C(OCC)(=O)C>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH:14][CH3:18])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.89 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)O
Name
Quantity
8.61 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.67 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
39 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h, while it
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was slowly warming up to room temperature
WASH
Type
WASH
Details
washed with a 10% aqueous solution of sodium hydrogen sulfate (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium hydrogen carbonate solution (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (180 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C=CC=C1)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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